molecular formula C8H11ClN2O B6163037 1-(pyridin-2-yl)azetidin-3-ol hydrochloride CAS No. 2613384-08-8

1-(pyridin-2-yl)azetidin-3-ol hydrochloride

Cat. No.: B6163037
CAS No.: 2613384-08-8
M. Wt: 186.6
InChI Key:
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Description

1-(pyridin-2-yl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)azetidin-3-ol hydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)azetidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

1-(pyridin-2-yl)azetidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyrimidin-2-yl)azetidin-3-ol hydrochloride
  • 1-(pyridin-3-yl)azetidin-3-ol hydrochloride
  • 1-(pyridin-4-yl)azetidin-3-ol hydrochloride

Uniqueness

1-(pyridin-2-yl)azetidin-3-ol hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

2613384-08-8

Molecular Formula

C8H11ClN2O

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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